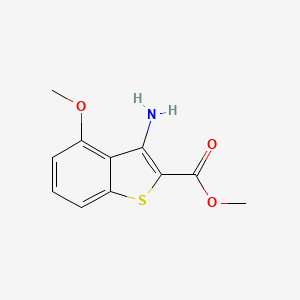
4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline
Overview
Description
4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is a compound that includes a bromine atom substituted on the para position of an aniline molecule . It is commercially available and can be used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order . 4-Bromoaniline can be made by reacting acetyl chloride-protected aniline with bromine .Molecular Structure Analysis
The molecular structure of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is derived from the structure of 4-Bromoaniline, which has a bromine atom substituted on the para position of an aniline molecule . The molecular formula of 4-Bromoaniline is C6H6BrN .Chemical Reactions Analysis
One of the key reactions involving 4-Bromoaniline is the Sandmeyer reaction. In this reaction, 4-Bromoaniline is treated with concentrated sulfuric acid and sodium nitrite, then potassium iodide .Physical And Chemical Properties Analysis
4-Bromoaniline has a molar mass of 172.025 g/mol and a density of 1.5 g/cm^3 . It has a melting point of 60 to 64 °C and is slightly soluble in water .Safety and Hazards
properties
IUPAC Name |
4-(3-bromoanilino)-7-methoxyquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWMMLDTYCTYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439076 | |
| Record name | 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline | |
CAS RN |
295330-61-9 | |
| Record name | 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

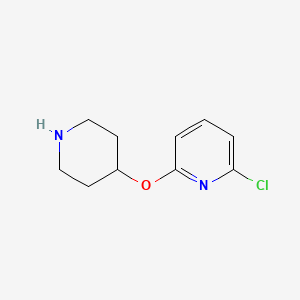

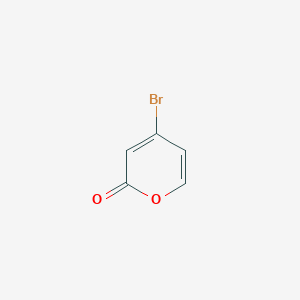
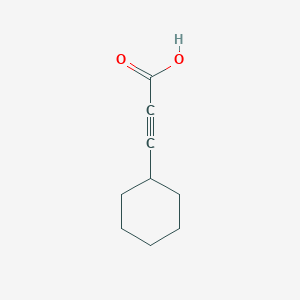

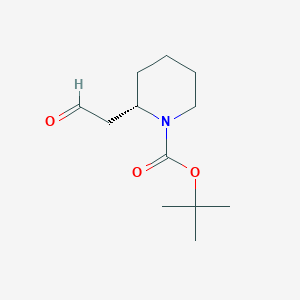





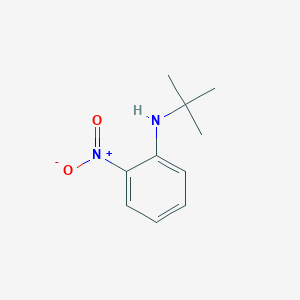
![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)
